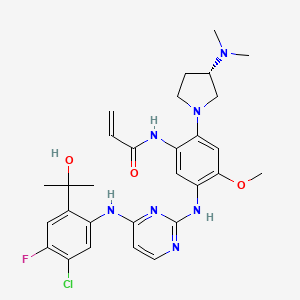

(S)-Sunvozertinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H35ClFN7O3 |

|---|---|

Molecular Weight |

584.1 g/mol |

IUPAC Name |

N-[5-[[4-[5-chloro-4-fluoro-2-(2-hydroxypropan-2-yl)anilino]pyrimidin-2-yl]amino]-2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4-methoxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m0/s1 |

InChI Key |

BTMKEDDEMKKSEF-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CC[C@@H](C4)N(C)C)OC)Cl)F)O |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CCC(C4)N(C)C)OC)Cl)F)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Sunvozertinib mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S)-Sunvozertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Zegfrovy™) is a potent, oral, irreversible, and selective tyrosine kinase inhibitor (TKI) developed to address the significant unmet medical need in non-small cell lung cancer (NSCLC) driven by specific genetic alterations.[1][2] This guide provides a comprehensive technical overview of Sunvozertinib's mechanism of action, supported by preclinical and clinical data. It details the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its activity. Sunvozertinib primarily targets epidermal growth factor receptor (EGFR) exon 20 insertion (Exon20ins) mutations, a class of mutations historically resistant to conventional EGFR TKIs.[3][4] The U.S. Food and Drug Administration (FDA) has granted accelerated approval to sunvozertinib for adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[5][6]

Introduction: The Challenge of EGFR Exon 20 Insertion Mutations

EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[7] Activating mutations in the EGFR gene are key oncogenic drivers in a subset of NSCLC cases.[6][8] While deletions in exon 19 and the L858R point mutation in exon 21 are the most common and are sensitive to first- and second-generation TKIs, EGFR Exon20ins mutations represent the third most prevalent type, accounting for approximately 2-12% of all EGFR-mutated NSCLC.[3][4][9]

Structurally, these insertion mutations cause a conformational change in the ATP-binding pocket of the EGFR kinase domain. This alteration sterically hinders the binding of earlier-generation TKIs and leads to constitutive activation of downstream pro-survival signaling pathways, rendering these tumors resistant to standard EGFR-targeted therapies and contributing to a poor prognosis.[1][8]

Core Mechanism of Action of this compound

Sunvozertinib is a rationally designed small molecule inhibitor that selectively and irreversibly targets mutant forms of EGFR.[4] Its mechanism is multifaceted:

-

Selective and Irreversible Binding : Sunvozertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently locks the kinase in an inactive state.[1]

-

Potency Against Exon20ins and Other Mutations : It is engineered to overcome the steric hindrance posed by Exon20ins mutations.[4] Beyond Exon20ins, Sunvozertinib also demonstrates potent activity against other EGFR mutations, including the T790M resistance mutation, which limits the efficacy of first-generation TKIs.[10]

-

Wild-Type EGFR Sparing : A crucial feature of Sunvozertinib is its weak inhibitory activity against wild-type (WT) EGFR.[4][10] This selectivity is predicted to result in a wider therapeutic window and a more manageable safety profile compared to less selective inhibitors, by minimizing off-target effects on healthy tissues where WT EGFR is expressed.

By inhibiting the kinase activity of mutant EGFR, Sunvozertinib effectively blocks the autophosphorylation of the receptor, thereby preventing the activation of key downstream signaling cascades responsible for tumor growth and survival.[1]

Inhibition of Downstream Signaling Pathways

The constitutive activation of EGFR by Exon20ins mutations leads to the hyperactivation of two primary signaling axes:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is central to regulating cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway : This pathway is a critical mediator of cell survival, growth, and metabolism.

Sunvozertinib's inhibition of EGFR phosphorylation leads to the direct suppression of these pathways, resulting in reduced tumor cell proliferation and the induction of apoptosis (programmed cell death).[1][8]

Quantitative Data: Preclinical and Clinical Efficacy

The efficacy of Sunvozertinib has been quantified through a series of preclinical and clinical studies, demonstrating its potent and selective anti-tumor activity.

Preclinical Activity

In vitro studies using engineered cell lines confirmed Sunvozertinib's potent activity against a wide array of EGFR mutations while maintaining selectivity over WT-EGFR.

| Cell Line / Mutation Type | IC50 for pEGFR Downregulation (nmol/L) | Reference |

| Exon 20 Insertions (Ba/F3) | ||

| Various Subtypes | 6 - 40 | [4] |

| Other Mutations (Various) | ||

| Sensitizing Mutations | 1.1 - 12 | [4] |

| T790M Resistance Mutation | 1.1 - 12 | [4] |

| Uncommon Mutations | 1.1 - 12 | [4] |

| Wild-Type EGFR (A431) | Weak Activity (Data not specified) | [4] |

Table 1: Summary of Sunvozertinib's in vitro potency against various EGFR mutations. IC50 values represent the concentration required to inhibit 50% of EGFR phosphorylation.

Clinical Efficacy

The multinational, open-label WU-KONG1B Phase II trial evaluated the efficacy and safety of Sunvozertinib in patients with previously treated, locally advanced or metastatic NSCLC with EGFR Exon20ins mutations.[11][12]

| Efficacy Endpoint | Sunvozertinib 200 mg (n=85) | Sunvozertinib 300 mg (n=107) | Reference |

| Confirmed ORR (IRC) | 45.9% (97.5% CI: 33.6-58.5) | 45.8% (97.5% CI: 34.8-57.0) | [12] |

| Disease Control Rate (DCR) | 89.4% | 88.8% | |

| Median Duration of Response (DOR) in months | 11.1 (95% CI: 8.2-NE) | 9.8 (95% CI: 8.3-13.9) | [12] |

| Median Progression-Free Survival (PFS) in months | 8.4 | 6.9 |

Table 2: Key efficacy results from the WU-KONG1B trial in platinum-pretreated patients. ORR: Objective Response Rate; IRC: Independent Review Committee; CI: Confidence Interval; NE: Not Evaluable.

The recommended dose for Sunvozertinib is 200 mg orally once daily with food.[6] Common treatment-related adverse events (TRAEs) were consistent with the EGFR TKI class and included diarrhea, skin rash, and increased blood creatine phosphokinase.[12][13] Most TRAEs were grade 1 or 2 and considered clinically manageable.[13]

Experimental Protocols

The characterization of Sunvozertinib's mechanism of action relies on standardized and rigorous experimental methodologies.

EGFR Kinase Biochemical Assay

This assay quantifies the direct inhibitory effect of Sunvozertinib on EGFR kinase activity.

-

Reagents & Setup : Recombinant EGFR enzymes (mutant and wild-type), a peptide substrate (e.g., Y12-Sox), and ATP are prepared in a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA).[14]

-

Compound Incubation : Serially diluted Sunvozertinib is pre-incubated with the EGFR enzyme in a 384-well microtiter plate for 30 minutes at 27°C to allow for binding.[14]

-

Reaction Initiation : The kinase reaction is initiated by adding a mix of ATP and the peptide substrate.[14]

-

Signal Detection : The reaction progress is monitored kinetically by measuring the fluorescence of the phosphorylated substrate at specific excitation/emission wavelengths (e.g., λex360/λem485) using a plate reader.[14]

-

Data Analysis : The initial velocity of the reaction is calculated from the slope of the fluorescence curve. These velocities are plotted against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response model.[14]

Cell Viability (MTT) Assay

This assay measures the impact of Sunvozertinib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding : NSCLC cells harboring EGFR Exon20ins mutations are seeded into 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight.[2]

-

Drug Treatment : The cell culture medium is replaced with a medium containing various concentrations of Sunvozertinib or a vehicle control (DMSO).[2]

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[15]

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.[15]

-

Solubilization & Measurement : A solubilization solution is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength between 550 and 600 nm.[15] The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Sunvozertinib in a living organism.

-

Model Establishment : Immunocompromised mice (e.g., nu/nu mice) are subcutaneously injected with a suspension of human NSCLC cells (e.g., 1 x 10⁶ cells) harboring the target EGFR mutation.[10][16]

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[10]

-

Randomization & Treatment : Mice are randomized into treatment and control groups. The treatment group receives Sunvozertinib daily via oral gavage, while the control group receives a vehicle solution.[10]

-

Efficacy Measurement : Tumor volumes are measured regularly (e.g., every 3 days) using digital calipers. Animal body weight and general health are also monitored.[10]

-

Endpoint Analysis : The experiment concludes when tumors in the control group reach a predetermined maximum size. The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the drug.[13]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to Sunvozertinib can develop. Biomarker analyses from clinical trials have begun to elucidate these mechanisms. One identified on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR gene, specifically the EGFR C797S mutation .[17][18] This mutation alters the cysteine residue to which Sunvozertinib irreversibly binds, thereby preventing its inhibitory action. Other resistance mechanisms may involve the activation of bypass signaling pathways independent of EGFR.[19]

Conclusion

This compound represents a significant advancement in precision oncology for NSCLC. Its core mechanism of action is the potent, selective, and irreversible inhibition of mutant EGFR, particularly the challenging Exon20ins variants. This targeted inhibition effectively shuts down key oncogenic signaling pathways, leading to substantial anti-tumor activity. This has been robustly demonstrated through preclinical biochemical and cellular assays, in vivo models, and validated in clinical trials, offering a crucial therapeutic option for a patient population with previously limited effective treatments.[4][11] Understanding its molecular mechanism, clinical efficacy, and potential resistance pathways is essential for its optimal use and for the development of next-generation therapeutic strategies.

References

- 1. oncodaily.com [oncodaily.com]

- 2. 2.5. Cell Viability Assay [bio-protocol.org]

- 3. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. asco.org [asco.org]

- 7. promega.com.cn [promega.com.cn]

- 8. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Phase II Dose-Randomized Study of Sunvozertinib in Platinum-Pretreated Non-Small Cell Lung Cancer With Epidermal Growth Factor Receptor Exon 20 Insertion Mutations (WU-KONG1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. rsc.org [rsc.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. oncotarget.com [oncotarget.com]

- 17. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

Sunvozertinib EGFR inhibitor selectivity and profile

An In-depth Technical Guide to the Selectivity and Profile of Sunvozertinib, an EGFR Inhibitor

Introduction

Sunvozertinib (also known as DZD9008) is an oral, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It has been rationally designed to target a range of EGFR mutations, with a particular focus on non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations[1][2]. These mutations have historically been challenging to treat with traditional EGFR TKIs[3]. Sunvozertinib's development addresses a critical unmet need for this patient population by demonstrating potent inhibitory activity against mutant EGFR while maintaining selectivity over wild-type (WT) EGFR, which is key to a favorable safety profile[4]. The U.S. FDA has granted it accelerated approval for treating locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations[5][6].

Mechanism of Action

EGFR is a transmembrane protein that plays a central role in regulating cell proliferation, survival, and differentiation[7]. Upon binding to ligands like EGF, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cellular growth[5][7].

Certain mutations in the EGFR gene, such as exon 20 insertions, lead to constitutive activation of the receptor's kinase activity, promoting uncontrolled cell growth and cancer progression[5][7]. Sunvozertinib exerts its therapeutic effect by covalently and irreversibly binding to the ATP-binding pocket of the EGFR kinase domain[4][5]. This action blocks the autophosphorylation and subsequent activation of downstream signaling molecules, effectively halting the aberrant signals that drive tumor growth and survival[5][7]. Its high selectivity for mutated forms of EGFR over the wild-type receptor is crucial for minimizing off-target effects and associated toxicities, such as severe diarrhea and rash, which are common with less selective EGFR inhibitors[4][7].

Inhibitor Selectivity and Profile

Sunvozertinib was designed for potent activity against EGFR exon20ins mutations while showing weaker activity against wild-type EGFR to ensure a better safety margin[1]. Its selectivity has been evaluated in both enzymatic and cell-based assays.

Quantitative Data: Inhibitory Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Sunvozertinib against various EGFR mutations and other kinases. Lower values indicate higher potency.

| Target | Assay Type | IC₅₀ (nmol/L) | Source |

| EGFR Exon 20 Insertions | |||

| EGFRexon20ins (various) | Cell-based (pEGFR) | 6 - 40 | [1] |

| EGFRexon20ins NPG | Enzymatic | 2.1 | [8] |

| Other EGFR Mutations | |||

| EGFR Sensitizing Mutations | Cell-based (pEGFR) | 1.1 - 12 | [1] |

| EGFR T790M Resistance Mutation | Cell-based (pEGFR) | 1.1 - 12 | [1] |

| EGFR T790M Resistance Mutation | Kinase Panel | <150 | [1] |

| Uncommon EGFR Mutations | Cell-based (pEGFR) | 1.1 - 12 | [1] |

| Wild-Type EGFR | |||

| Wild-Type EGFR | Enzymatic | 2.4 | [8] |

| Wild-Type EGFR | Kinase Panel | <250 | [1] |

| Other Kinases | |||

| HER2, HER4 | Kinase Panel | >50% inhibition at 1µM | [1] |

| BTK | Kinase Panel | <250 | [1] |

Data indicates Sunvozertinib is highly potent against various EGFR mutations, including exon20ins, sensitizing, and T790M resistance mutations, with cellular IC₅₀ values in the low nanomolar range. While enzymatic assays show similar potency against mutant and wild-type EGFR, cellular selectivity is observed, which is crucial for clinical safety[8].

A broad kinome screening of 117 human kinases showed that at a concentration of 1 µmol/L, Sunvozertinib inhibited only 15 kinases by more than 50%, including EGFR, HER2, and HER4, demonstrating its limited off-target activity[1].

Experimental Protocols

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the direct inhibitory activity of Sunvozertinib on the enzymatic function of purified recombinant kinase domains.

Methodology:

-

Reagent Preparation: Recombinant kinase domains for EGFRexon20ins and wild-type EGFR are purified. Sunvozertinib is serially diluted to a range of concentrations.

-

Preincubation (for irreversible inhibitors): Sunvozertinib is pre-incubated with the kinase enzyme to allow for covalent bond formation.

-

Kinase Reaction: The kinase reaction is initiated by adding a substrate peptide and ATP to the enzyme-inhibitor mixture.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as a proxy for kinase activity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.

Cell-Based EGFR Phosphorylation (pEGFR) Inhibition Assay

Objective: To measure Sunvozertinib's potency in inhibiting EGFR autophosphorylation within a cellular context.

Methodology:

-

Cell Culture: Human cancer cell lines expressing specific EGFR mutations (e.g., EGFRexon20ins) or overexpressing wild-type EGFR (e.g., A431) are cultured[1].

-

Compound Treatment: Cells are treated with serially diluted concentrations of Sunvozertinib for a specified duration (e.g., 4 hours)[1][8].

-

Ligand Stimulation: For wild-type EGFR assessment, cells are stimulated with recombinant human EGF (e.g., 100 ng/mL for 10 minutes) to induce receptor phosphorylation[8]. This step is omitted for cells with constitutively active mutations.

-

Cell Lysis: Cells are lysed to extract proteins.

-

pEGFR Detection: The level of phosphorylated EGFR at specific tyrosine residues (e.g., Tyr1068) is measured using a quantitative immunoassay, such as Meso Scale Discovery (MSD) or Western Blot[1][8].

-

Data Analysis: The pEGFR signal is normalized to total protein concentration. The IC₅₀ value is calculated by plotting the percentage of pEGFR inhibition against the drug concentration and fitting the data to a dose-response curve.

Clinical Efficacy and Safety Profile

Clinical trials, including the WU-KONG series (WU-KONG1, WU-KONG2, WU-KONG6), have evaluated the efficacy and safety of Sunvozertinib in patients with NSCLC harboring EGFR exon20ins mutations who have progressed after platinum-based chemotherapy[1][2][3].

-

Efficacy: Across multiple studies and dose levels (200 mg and 300 mg once daily), Sunvozertinib has demonstrated robust and durable anti-tumor activity[3][9]. Confirmed objective response rates (ORR) have been reported in the range of 45% to 61% in previously treated patients[2][3][10][11]. Efficacy has been observed across different subtypes of exon 20 insertion mutations and in patients with baseline brain metastases[1][2].

-

Safety: The safety profile of Sunvozertinib is consistent with its mechanism as an EGFR inhibitor[1]. The most common treatment-related adverse events are diarrhea and skin rash, which are generally grade 1 or 2 and clinically manageable[1][2]. The favorable safety profile aligns with its designed selectivity for mutant over wild-type EGFR[1].

Resistance Mechanisms

As with other targeted therapies, resistance to Sunvozertinib can develop. Preliminary biomarker studies suggest that resistance mechanisms can be both EGFR-dependent and EGFR-independent[12]. Acquired mutations, such as EGFR C797S, and aberrations in downstream signaling pathways have been identified as potential drivers of resistance[12]. Further research is exploring combination therapies, such as with JAK1 inhibitors or chemotherapy, as potential strategies to overcome resistance[12].

Conclusion

Sunvozertinib is a potent, irreversible, and selective EGFR TKI with a well-defined profile. It demonstrates significant inhibitory activity against clinically relevant EGFR mutations, particularly exon 20 insertions, while maintaining a degree of selectivity over wild-type EGFR. This profile translates into robust anti-tumor efficacy and a manageable safety profile in patients with advanced NSCLC. The comprehensive preclinical and clinical data support its role as a valuable targeted therapy for a patient population with historically limited treatment options.

References

- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 4. What is the therapeutic class of Sunvozertinib? [synapse.patsnap.com]

- 5. oncodaily.com [oncodaily.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Sunvozertinib in Platinum-Pretreated NSCLC With EGFR Exon 20 Insertion Mutations - The ASCO Post [ascopost.com]

- 10. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. Dizal Reveals New Findings from Biomarker Analysis, Highlighting Sunvozertinib as an Effective Treatment for Non-small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations [prnewswire.com]

An In-Depth Technical Guide to the Chemical Synthesis of (S)-Sunvozertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Sunvozertinib, a potent and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations. This technical guide provides a comprehensive overview of the chemical synthesis pathway of this compound, detailing the key transformations, intermediates, and reaction conditions. The synthesis is characterized by a convergent approach, involving the preparation of a substituted pyrimidine core and a functionalized aniline moiety, which are subsequently coupled and elaborated to afford the final active pharmaceutical ingredient. This document includes detailed experimental protocols for pivotal synthetic steps, a summary of quantitative data, and visualizations of the synthetic route and the relevant biological signaling pathway to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound (also known as DZD9008) is a third-generation EGFR-TKI designed to selectively target EGFR mutations, including the challenging exon 20 insertion mutations that confer resistance to earlier-generation inhibitors.[1][2] Its mechanism of action involves the irreversible binding to the ATP-binding site of mutant EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] The chemical structure of this compound features a complex molecular architecture, the synthesis of which requires a multi-step and strategic approach. This guide delineates the core synthetic pathway, providing practical details for its laboratory-scale preparation.

Chemical Synthesis Pathway

The synthesis of this compound is accomplished through a convergent route that involves the preparation of key building blocks, followed by their sequential assembly. The overall synthetic scheme can be conceptually divided into the formation of a functionalized pyrimidine intermediate and a substituted aniline component, their subsequent coupling, and final modifications to install the acrylamide warhead.

A general overview of the synthesis is depicted in the following scheme, which involves a series of intermediates designated as SUNV-001 through SUNV-010.[4][5]

Figure 1: High-level schematic of the this compound synthesis pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key steps in the synthesis of this compound. It is important to note that yields for the initial steps are not extensively reported in the public domain and the data presented here is compiled from available patent literature.

| Step | Reactants | Product | Yield (%) |

| Synthesis of SUNV-007 (52a) | Intermediate 36b and (R)-N,N-dimethylpyrrolidin-3-amine | SUNV-007 (52a) | 87.4% |

| Reduction of SUNV-007 (52a) | SUNV-007 (52a), Zn, NH₄Cl | SUNV-008 (52b) | 63% |

| Acylation to this compound | SUNV-008 (52b) and Acryloyl chloride | This compound | 10.5% |

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound, based on information disclosed in the patent literature.

Synthesis of Intermediate SUNV-007 (Compound 52a)

To a solution of intermediate 36b (200 mg, 0.429 mmol) and potassium carbonate (119 mg, 0.858 mmol) in dimethyl sulfoxide (3 mL), (R)-N,N-dimethylpyrrolidin-3-amine (59 mg, 0.515 mmol) was added. The reaction mixture was stirred at 22-30 °C for 4 hours, and then the temperature was increased to 50 °C for 1 hour, during which the color of the mixture changed from brown to deep orange. The reaction mixture was then added dropwise into ice-cold water (40 mL). The resulting precipitate was collected by filtration and washed with water (3 x 15 mL). The filter cake was dissolved in dichloromethane (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give SUNV-007 (Compound 52a) as an orange solid (210 mg, 87.4% yield).[6]

Synthesis of Intermediate SUNV-008 (Compound 52b)

To a solution of SUNV-007 (Compound 52a) (210 mg, 0.375 mmol) in a 5:1 (v/v) mixture of methanol and water (5 mL), zinc powder (147 mg, 2.25 mmol) and ammonium chloride (120 mg, 2.25 mmol) were added. The resulting mixture was heated at 90 °C for 2 hours, during which the color changed from orange to brown. The reaction mixture was filtered, and the filtrate was concentrated in vacuo. The crude residue was dissolved in dichloromethane (20 mL) and washed with water (3 x 15 mL). The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford SUNV-008 (Compound 52b) as a brown solid (125 mg, 63% yield).[6]

Synthesis of this compound (Example 52)

To a solution of SUNV-008 (Compound 52b) (125 mg, 0.236 mmol) and N,N-diisopropylethylamine (46 mg, 0.354 mmol) in dimethylformamide (1.5 mL) cooled in an ice-water bath, acryloyl chloride (21 mg, 0.236 mmol) was added. The resulting mixture was stirred at 5-10 °C for 15 minutes. The reaction was quenched by the addition of water (0.1 mL) and then filtered. The filtrate was purified by preparative HPLC and then lyophilized to give This compound as an off-white solid (14.5 mg, 10.5% yield).[6]

Mechanism of Action: EGFR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. In many cancers, mutations in EGFR lead to its constitutive activation, triggering downstream cascades that promote cell proliferation and survival. This compound selectively and irreversibly binds to the ATP-binding pocket of mutant EGFR, blocking its kinase activity and halting these aberrant signals.[3]

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

The synthesis of this compound is a well-designed process that allows for the efficient construction of this complex molecule. While the publicly available information on the early stages of the synthesis is somewhat limited, the key coupling and final elaboration steps are documented. The information provided in this guide offers a solid foundation for researchers interested in the synthesis and further development of this compound and related EGFR inhibitors. A thorough understanding of its synthetic pathway and mechanism of action is crucial for the ongoing efforts to combat EGFR-mutant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. sunvozertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]

- 4. WO2019149164A1 - Erbb/btk inhibitors - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. eontrading.uk [eontrading.uk]

Sunvozertinib (DZD9008): A Technical Overview of Discovery and Preclinical Development

Introduction

Sunvozertinib, also known as DZD9008, is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) developed by Dizal Pharmaceutical.[1] It is specifically designed to target non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2] These mutations constitute approximately 2-10% of all EGFR mutations in NSCLC and have historically been challenging to treat with traditional EGFR TKIs, representing a significant unmet medical need.[3][4][5] Sunvozertinib was rationally designed to overcome the structural limitations that confer resistance in EGFR exon20ins-mutated cancers while maintaining selectivity over wild-type (WT) EGFR, thereby promising a wider therapeutic window.[6][7][8] This document provides an in-depth technical guide on the discovery and preclinical development of this novel therapeutic agent.

Discovery and Design Rationale

The development of targeted therapies for NSCLC with EGFR exon20ins mutations has been challenging due to the unique structural features of the mutated protein.[4][7] Unlike common sensitizing mutations (Exon 19 deletions and L858R), exon 20 insertions typically occur along a loop following the C-helix of the kinase domain, resulting in a smaller ATP-binding pocket and steric hindrance that reduces the efficacy of first and second-generation EGFR TKIs.[4]

The discovery of Sunvozertinib began with the osimertinib scaffold, which was subjected to extensive optimization.[9] The design strategy focused on achieving potent inhibition of various EGFR exon20ins subtypes while minimizing activity against WT-EGFR to reduce associated toxicities like skin rash and diarrhea.[8] Sunvozertinib is an irreversible inhibitor, forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of the mutant EGFR.[6] This mechanism of action ensures sustained inhibition of the oncogenic signaling that drives tumor proliferation.[6] The refined molecular design allows it to effectively target a diverse set of EGFR mutations, including sensitizing mutations, the T790M resistance mutation, and various uncommon mutations, with a particular potency against exon20ins.[6][7]

Preclinical Pharmacology

In Vitro Efficacy and Selectivity

Sunvozertinib's potency and selectivity were extensively evaluated in a panel of enzymatic and cellular assays against various EGFR mutations and WT-EGFR. The compound demonstrated potent inhibitory activity against mutant EGFR while being significantly less active against the wild-type form.

Table 1: In Vitro Potency and Selectivity of Sunvozertinib (DZD9008)

| Assay Type | Target | Result (IC50 / GI50) | Reference |

|---|---|---|---|

| Enzymatic Assay | Mutant EGFR (various) | 0.4 - 2.1 nM | [10] |

| Cellular pEGFR Assay | EGFR Exon20ins, L858R, Exon19del, L858R/T790M | 1 - 22 nM | [10] |

| Wild-Type EGFR | > 80 nM | [10] | |

| Cellular pHER2 Assay | HER2 Exon20ins | ~7 nM | [10] |

| Cell Proliferation Assay | Tumor cells with EGFR mutations (Exon20ins, L858R, etc.) | 1 - 60 nM |[10] |

In Vivo Antitumor Activity

The in vivo efficacy of Sunvozertinib was assessed in multiple xenograft models, including cell line-derived (CDX) and patient-derived (PDX) models, which harbor a range of clinically relevant EGFR mutations.

Table 2: Summary of In Vivo Antitumor Activity of Sunvozertinib (DZD9008)

| Model Type | EGFR Mutation Status | Outcome | Reference |

|---|---|---|---|

| CDX & PDX | EGFR Exon19del | Dose-dependent tumor growth inhibition and regression | [10] |

| CDX & PDX | L858R/T790M | Dose-dependent tumor growth inhibition and regression | [10] |

| PDX | G719S/L861Q (Uncommon) | Dose-dependent tumor growth inhibition and regression | [10] |

| PDX | EGFR Exon20ins | Dose-dependent tumor growth inhibition and regression |[7][10] |

In these preclinical models, oral administration of Sunvozertinib led to significant, dose-dependent tumor growth inhibition and, in many cases, tumor regression, establishing a strong PK/PD relationship.[10] These results provided a robust rationale for its clinical development.

Mechanism of Action and Signaling Pathways

Sunvozertinib functions by irreversibly binding to the ATP-binding site of mutant EGFR, which blocks its kinase activity. This action prevents the autophosphorylation of the receptor and disrupts downstream oncogenic signaling pathways critical for cancer cell survival and proliferation, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

Caption: EGFR signaling pathway and the inhibitory action of Sunvozertinib.

Experimental Protocols and Workflows

The preclinical evaluation of Sunvozertinib followed a logical progression from initial screening to in vivo efficacy confirmation.

Caption: The preclinical development workflow for Sunvozertinib (DZD9008).

Detailed Methodologies

1. Enzymatic Kinase Assay

-

Objective: To determine the direct inhibitory effect of Sunvozertinib on recombinant EGFR kinase activity.

-

Protocol: Recombinant enzymes for various EGFR mutants and wild-type EGFR were incubated with serially diluted concentrations of Sunvozertinib. The reaction was initiated by adding ATP (typically at a concentration of 2 mM).[8] Kinase activity was measured by quantifying the phosphorylation of a substrate peptide, often using a luminescence-based or fluorescence-based detection method. The concentration of Sunvozertinib that inhibited 50% of the kinase activity (IC50) was calculated.

2. Cellular Phospho-EGFR (pEGFR) Assay

-

Objective: To measure the inhibition of EGFR autophosphorylation in a cellular context.

-

Protocol: A panel of tumor cell lines expressing wild-type EGFR or various EGFR mutations were cultured. Cells were treated with a range of Sunvozertinib concentrations for a specified duration (e.g., 4 hours).[5] Following treatment, cells were lysed, and the levels of phosphorylated EGFR (pEGFR at Tyr1068) and total EGFR were quantified using methods such as Meso Scale Discovery (MSD) electrochemiluminescence or Western blotting.[5][8] The IC50 value was determined as the concentration of Sunvozertinib required to reduce pEGFR levels by 50%.

3. Cell Proliferation (Growth Inhibition) Assay

-

Objective: To assess the effect of Sunvozertinib on the proliferation of cancer cell lines.

-

Protocol: Tumor cell lines were seeded in 96-well plates and allowed to adhere. They were then treated with escalating doses of Sunvozertinib for approximately 72 hours. Cell viability or proliferation was measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo). The concentration that caused 50% growth inhibition (GI50) was calculated from the dose-response curves.[10]

4. In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of Sunvozertinib in a living organism.

-

Protocol:

-

Model Establishment: Cell line-derived xenograft (CDX) models were established by subcutaneously injecting human NSCLC cells into immunocompromised mice. For patient-derived xenograft (PDX) models, tumor fragments from patients were implanted subcutaneously into mice.[10]

-

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. Sunvozertinib was administered orally, typically once daily, at various dose levels.

-

Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight and general health were also monitored. The study endpoint was typically reached when tumors in the control group reached a predetermined size. Efficacy was evaluated based on tumor growth inhibition (TGI) and tumor regression.

-

Conclusion

The discovery and preclinical development of Sunvozertinib (DZD9008) were guided by a rational design strategy to address the significant challenge of EGFR exon 20 insertion mutations in NSCLC. Preclinical data robustly demonstrated its high potency against a wide range of EGFR mutations, particularly exon20ins, and its selectivity over wild-type EGFR.[7][10] In vitro assays confirmed its mechanism as a potent inhibitor of EGFR phosphorylation and cell proliferation, while in vivo studies in clinically relevant xenograft models showed significant, dose-dependent antitumor activity.[7][10] These compelling preclinical findings, combined with a favorable safety margin, strongly supported the successful clinical development of Sunvozertinib as a promising new targeted therapy for this difficult-to-treat patient population.[4][5]

References

- 1. What is Sunvozertinib used for? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]

- 7. Dizal Announces Pre-clinical and Clinical Results of Sunvozertinib (DZD9008) Published in Cancer Discovery [prnewswire.com]

- 8. researchgate.net [researchgate.net]

- 9. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

(S)-Sunvozertinib: A Deep Dive into its Activity Against EGFR Exon 20 Insertion Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Sunvozertinib (also known as DZD9008), a potent, oral, irreversible tyrosine kinase inhibitor (TKI). It details its mechanism of action, preclinical activity, and clinical efficacy against non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations, a historically challenging therapeutic target.

Introduction: The Challenge of EGFR Exon 20 Insertion Mutations

EGFR exon20ins mutations account for approximately 2-12% of all EGFR mutations in NSCLC.[1][2][3] These mutations cause structural changes in the EGFR kinase domain, leading to its constitutive activation and subsequent uncontrolled cell proliferation and survival.[4] Unlike the more common EGFR mutations (exon 19 deletions and L858R substitution), tumors with exon 20 insertions are generally resistant to first and second-generation EGFR TKIs.[5][6] Sunvozertinib was specifically designed to address this unmet medical need.[1][7] It is a selective, irreversible EGFR inhibitor that targets a wide spectrum of EGFR mutations, including exon20ins, while demonstrating weaker activity against wild-type (WT) EGFR.[1][2][7][8]

Mechanism of Action

Sunvozertinib exerts its therapeutic effect by irreversibly binding to the ATP-binding pocket of the EGFR kinase domain.[9][10] This covalent bond permanently blocks the receptor's signaling pathway, which is crucial for tumor cell proliferation and survival.[4] The continuous activation of key downstream signaling pathways, namely the PI3K-Akt and RAS-RAF-MEK-ERK pathways, driven by the exon 20 insertion mutation is effectively halted.[4][9] This inhibition of downstream signaling leads to reduced tumor growth and increased programmed cell death (apoptosis).[4] A key feature of sunvozertinib is its selectivity for mutant EGFR over wild-type EGFR, which may contribute to a more favorable safety profile by lessening WT-EGFR-related toxicities.[8][11]

Preclinical Activity

Sunvozertinib has demonstrated potent and selective inhibitory activity against EGFR exon20ins mutations in both in vitro and in vivo preclinical models.

In Vitro Activity

In enzymatic and cellular assays, sunvozertinib showed potent inhibition against various EGFR exon20ins subtypes while maintaining a significant selectivity margin over wild-type EGFR.

| Mutation | Assay Type | IC50 (nmol/L) | Reference |

| EGFRexon20ins NPG | Enzymatic | 2.1 | [7] |

| Wild-type EGFR | Enzymatic | 2.4 | [7] |

| EGFR T790M | Kinase Inhibition | <150 | [7] |

| Wild-type EGFR | Kinase Inhibition | <250 | [7] |

| Ba/F3 cells with 14 different EGFRexon20ins subtypes | Cellular pEGFR | (Data not quantified in source) | [7] |

Table 1: In Vitro Inhibitory Activity of Sunvozertinib.

In Vivo Activity

In patient-derived xenograft (PDX) models of NSCLC with EGFR exon20ins mutations, sunvozertinib administration led to significant tumor regression.[8] It also showed a good pharmacokinetic/pharmacodynamic (PK/PD) correlation in these xenograft models.[7]

| Model Type | Mutation | Outcome | Reference |

| Xenograft Models | EGFR exon20ins | Potent antitumor activity | [1] |

| Patient-Derived Xenograft (PDX) LU3075 | EGFRexon20ins | Tumor regression, good PK/PD correlation | [8][12] |

| A431 Xenograft Model | Wild-type EGFR | Weaker activity compared to mutant models | [7][12] |

Table 2: In Vivo Antitumor Activity of Sunvozertinib.

Clinical Efficacy

The clinical development of sunvozertinib has been investigated in a series of trials, primarily the WU-KONG studies, which have demonstrated promising antitumor activity in patients with pre-treated NSCLC harboring EGFR exon20ins mutations.

Pooled Analysis of WU-KONG1 and WU-KONG2

A pooled analysis of two Phase 1 studies (WU-KONG1 and WU-KONG2) showed encouraging efficacy in a heavily pretreated patient population.[13][14]

| Dose Level (once daily) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| ≥ 100 mg | Partial responses observed | - | [13] |

| 200 mg | 45.5% | 81.8% | [14] |

| 300 mg (RP2D) | 48.4% | 90.3% | [13][14] |

| 400 mg | 22.2% | 77.8% | [14] |

Table 3: Efficacy from Pooled Phase 1 Studies (WU-KONG1 & WU-KONG2).

Responses were observed across various EGFR exon20ins mutation subtypes, including near-loop and far-loop mutations, and in patients with brain metastases.[13][14][15] The median duration of response was over 6 months, with many responders still on treatment at the time of data cut-off.[13]

WU-KONG6 and WU-KONG1B Pivotal Studies

Data from the pivotal Phase 2 WU-KONG6 study in China and the international WU-KONG1B study further solidified the efficacy of sunvozertinib.[15][16]

| Study | Dose | Patient Population | Confirmed ORR (by IRC/BICR) | Median DOR | Reference |

| WU-KONG6 | 300 mg | Platinum-pretreated | 59.8% | - | [15] |

| WU-KONG1B | 300 mg | Platinum-pretreated | 44.9% | Not Reached (9-month rate: 57%) | [4][16] |

| WU-KONG1B | 200 mg | Platinum-pretreated | 45.9% | 11.1 months | [17] |

| WU-KONG1B | 300 mg | Platinum-pretreated | 45.8% | 9.8 months | [17] |

Table 4: Efficacy from Pivotal Phase 2 Studies.

Notably, sunvozertinib showed efficacy in patients regardless of prior treatment with amivantamab.[4][15][16] In patients with brain metastases, the ORR was 44%.[15] Based on these robust results, sunvozertinib has received breakthrough therapy designation from the FDA and has been approved in China.[15][16]

Safety and Tolerability

Across clinical trials, sunvozertinib has demonstrated a manageable safety profile.[14] The maximum tolerated dose (MTD) was established at 400 mg once daily.[13]

-

Most Common Treatment-Related Adverse Events (TRAEs): Diarrhea and skin rash were the most frequently reported TRAEs.[7][13]

-

Grade 3 TRAEs: The most common grade 3 events were diarrhea (5.2%) and skin rash (1.0%).[13]

-

Dose-Limiting Toxicities (DLTs): DLTs included diarrhea and cardiac arrhythmia.[13]

-

Discontinuation: TRAEs leading to treatment discontinuation occurred in approximately 6-7% of patients in the pivotal study.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate sunvozertinib's activity.

Phospho-EGFR (pEGFR) Cellular Assay

This assay measures the ability of a compound to inhibit EGFR phosphorylation in a cellular context.

-

Cell Culture: Engineer Ba/F3 or NSCLC cell lines to express specific EGFR exon20ins mutations. Culture cells in appropriate media supplemented with growth factors.

-

Compound Treatment: Seed cells in multi-well plates. Treat with a serial dilution of sunvozertinib or vehicle control for a specified duration (e.g., 4 hours).[12]

-

Ligand Stimulation (for WT-EGFR): For cell lines expressing wild-type EGFR, stimulate with recombinant human EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) before cell lysis to induce receptor phosphorylation.[12]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Detection: Measure the levels of phosphorylated EGFR (e.g., at Tyr1068) and total EGFR using a sensitive immunoassay method such as Meso Scale Discovery (MSD) or a standard ELISA.

-

Data Analysis: Normalize the pEGFR signal to the total EGFR signal. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTS/MTT)

This assay assesses the impact of the inhibitor on cell metabolic activity, an indicator of cell viability and proliferation.

-

Cell Seeding: Plate NSCLC cells harboring EGFR exon20ins mutations in 96-well plates at a predetermined density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight.[18]

-

Compound Exposure: Treat the cells with various concentrations of sunvozertinib for a prolonged period (e.g., 72 hours).[18]

-

Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTS or MTT) to each well.[19] For MTS, an electron coupling reagent is included.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.[19] Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the insoluble formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

In Vivo Patient-Derived Xenograft (PDX) Study

This protocol outlines the use of PDX models to evaluate the antitumor efficacy of sunvozertinib in a system that more closely recapitulates human tumor biology.

-

Model Establishment: Implant tumor fragments from NSCLC patients with confirmed EGFR exon20ins mutations subcutaneously into immunocompromised mice (e.g., NOD-SCID).[20]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (e.g., vehicle control, sunvozertinib at various doses).

-

Drug Administration: Administer sunvozertinib orally, once daily, according to the assigned dose for the duration of the study.

-

Tumor Measurement: Measure tumor volume (e.g., using calipers) two to three times per week. Monitor animal body weight and general health status.

-

Pharmacodynamic Analysis: At specified time points, collect tumor tissues from a subset of animals to analyze the inhibition of downstream signaling targets (e.g., pEGFR, pERK) by methods such as immunohistochemistry (IHC) or western blot.[12]

-

Endpoint and Analysis: The study endpoint may be a specific time point or when tumors in the control group reach a predetermined maximum size. Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Conclusion

This compound has emerged as a highly promising therapeutic agent for patients with NSCLC harboring EGFR exon 20 insertion mutations. Its rational design has resulted in a potent, selective, and irreversible inhibitor with significant preclinical and clinical activity.[1][7] The compelling objective response rates, durable responses, and manageable safety profile observed in the WU-KONG clinical trial program position sunvozertinib as a potential new standard of care for this patient population.[15][17]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomarker.onclive.com [biomarker.onclive.com]

- 4. oncodaily.com [oncodaily.com]

- 5. Frontiers | Case Report: Two Patients With EGFR Exon 20 Insertion Mutanted Non-Small Cell Lung Cancer Precision Treatment Using Patient-Derived Xenografts in Zebrafish Embryos [frontiersin.org]

- 6. Case Report: Two Patients With EGFR Exon 20 Insertion Mutanted Non-Small Cell Lung Cancer Precision Treatment Using Patient-Derived Xenografts in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]

- 10. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]

- 11. Sunvozertinib | C29H35ClFN7O3 | CID 139377809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. medpagetoday.com [medpagetoday.com]

- 15. targetedonc.com [targetedonc.com]

- 16. onclive.com [onclive.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. Cell viability assay [bio-protocol.org]

- 19. broadpharm.com [broadpharm.com]

- 20. biorxiv.org [biorxiv.org]

Investigating (S)-Sunvozertinib's effect on HER2 exon 20 insertions

An In-Depth Technical Guide to the Efficacy of (S)-Sunvozertinib on HER2 Exon 20 Insertions in Non-Small Cell Lung Cancer

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a transmembrane glycoprotein with intracellular tyrosine kinase activity that plays a significant role in cell growth and division.[1][2] Mutations in the ERBB2 gene, particularly in-frame insertions in exon 20, are identified as oncogenic drivers in approximately 2-4% of non-small cell lung cancer (NSCLC) cases.[3][4][5] These mutations lead to the constitutive, ligand-independent activation of the HER2 receptor, which drives downstream signaling pathways crucial for tumor proliferation and survival, such as the PI3K-AKT and RAS-MAPK pathways.[3][4][6] Patients with HER2 exon 20 insertion (exon20ins) NSCLC have historically faced a poor prognosis due to the limited efficacy of traditional HER2-targeted therapies and chemotherapy.[1][3]

Sunvozertinib (DZD9008) is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) designed to selectively target a range of EGFR and HER2 mutations, including the challenging exon 20 insertions, while showing weaker activity against wild-type EGFR.[2][7][8] This guide provides a comprehensive technical overview of the mechanism of action, clinical efficacy, and experimental protocols related to Sunvozertinib's effect on HER2 exon 20 insertions.

Mechanism of Action

HER2 exon 20 insertions cause conformational changes in the kinase domain of the HER2 receptor, locking it in an active state.[4][9] This leads to continuous autophosphorylation and the subsequent activation of downstream signaling cascades that promote uncontrolled cell proliferation and survival.[6][10]

Sunvozertinib functions by covalently and irreversibly binding to the ATP-binding pocket of the mutant HER2 kinase domain.[10][11] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of key downstream pathways, including PI3K-AKT and RAS-RAF-MEK-ERK.[10][11] By halting these aberrant signals, Sunvozertinib effectively suppresses tumor cell growth and can induce apoptosis (programmed cell death).[10]

References

- 1. First case report of sunvozertinib for the treatment of HER2 exon 20 insertion in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Co-Occurring Alterations of ERBB2 Exon 20 Insertion in Non-Small Cell Lung Cancer (NSCLC) and the Potential Indicator of Response to Afatinib [frontiersin.org]

- 6. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. oncodaily.com [oncodaily.com]

- 11. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]

Metabolism and Biotransformation of (S)-Sunvozertinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Sunvozertinib (also known as DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) mutations, including exon 20 insertions (exon20ins), which are typically resistant to other EGFR TKIs.[1] A thorough understanding of its metabolism and biotransformation is critical for optimizing its clinical use, predicting drug-drug interactions, and ensuring patient safety. This technical guide synthesizes the available public data on the metabolic fate of this compound and provides illustrative experimental frameworks for its continued investigation. Preclinical and clinical studies have indicated that Sunvozertinib possesses desirable drug metabolism and pharmacokinetic (DMPK) properties.[1][2] It is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system, leading to the formation of an active demethylated metabolite, DZ0753.[2] Elimination of Sunvozertinib and its metabolites occurs predominantly through the feces.

Pharmacokinetics and Excretion

Pharmacokinetic studies have been conducted in preclinical animal models and in human clinical trials. Sunvozertinib exhibits a pharmacokinetic profile suitable for once-daily oral administration.[1]

Table 1: Summary of Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~6 hours (range: 3-10 hours) | DrugBank Online |

| Apparent Volume of Distribution (Vd/F) | 2116 L (81% CV) | DrugBank Online |

| Plasma Protein Binding (in vitro) | 89% to 94% | [2] |

| Mean Elimination Half-life (t1/2) | 50 hours (27% CV) | DrugBank Online |

| Mean Apparent Clearance (CL/F) | 29 L/h (54% CV) | DrugBank Online |

| Route of Elimination | ||

| Feces (% of radiolabeled dose) | 79% (7.3% as unchanged drug) | [2] |

| Urine (% of radiolabeled dose) | 10% (5.6% as unchanged drug) | [2] |

Note: This table summarizes data from publicly available sources. CV: Coefficient of Variation.

Biotransformation and Metabolic Pathways

The biotransformation of this compound is primarily hepatic. The main metabolic pathway identified is N-demethylation, mediated by CYP3A enzymes, resulting in the formation of an active metabolite, DZ0753.[2] The area under the curve (AUC) of DZ0753 is approximately 10% of the parent compound, Sunvozertinib.[2] The complete chemical structure of DZ0753 and other potential minor metabolic pathways have not been fully characterized in the available literature.

Based on the known metabolism of similar TKIs and the structure of Sunvozertinib, other plausible metabolic reactions could include oxidation and hydroxylation. The diagram below illustrates a plausible, though not fully confirmed, metabolic pathway for this compound.

References

In-depth Technical Guide: Oral Bioavailability and Absorption of (S)-Sunvozertinib in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Sunvozertinib (also known as DZD9008) is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against EGFR exon 20 insertion (exon20ins) mutations in non-small cell lung cancer (NSCLC). A thorough understanding of its oral bioavailability and absorption characteristics is critical for optimizing its therapeutic use and informing further development. This technical guide provides a comprehensive overview of the in vivo oral bioavailability and absorption of this compound, compiling available preclinical and clinical pharmacokinetic data, detailing experimental methodologies, and visualizing key pathways and workflows.

Preclinical Pharmacokinetics and Oral Bioavailability

Preclinical studies in rats and dogs have been instrumental in characterizing the fundamental pharmacokinetic properties of Sunvozertinib. These studies have shown that the compound is highly permeable and possesses reasonable oral bioavailability in both species.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Sunvozertinib in rats and dogs following oral and intravenous administration.

| Parameter | Rat | Dog |

| Oral Administration (10 mg/kg) | ||

| Cmax (ng/mL) | 1030 | 1850 |

| Tmax (hr) | 2.0 | 4.0 |

| AUC (ng·hr/mL) | 6840 | 22400 |

| Intravenous Administration (2 mg/kg) | ||

| Half-life (t½) (hr) | 2.9 | 6.1 |

| Clearance (mL/min/kg) | 12.2 | 2.5 |

| Volume of Distribution (Vd) (L/kg) | 3.2 | 1.3 |

| Oral Bioavailability (F%) | 47% | 77% |

Data sourced from Supplementary Table S2 of Wang et al., Cancer Discovery, 2022.

Clinical Pharmacokinetics

The pharmacokinetic profile of Sunvozertinib has been evaluated in several clinical trials, primarily the WU-KONG series of studies (e.g., WU-KONG1, WU-KONG2, WU-KONG6). These studies have provided valuable insights into the drug's behavior in patients with advanced NSCLC.

Human Pharmacokinetic Parameters

In human subjects, Sunvozertinib exhibits a dose-proportional pharmacokinetic profile over a range of 50 mg to 400 mg, indicating good oral absorption characteristics.[1] The long half-life of the drug leads to an approximately 3-fold accumulation in exposure following repeated daily dosing compared to a single dose.[1]

The table below presents a summary of key pharmacokinetic parameters observed in patients.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~6 hours (range: 3-10 hours) |

| Elimination Half-life (t½) | ~50 hours (CV: 27%) |

| Apparent Volume of Distribution (Vd) | 2116 L (CV: 81%) |

| Apparent Clearance (CL/F) | 29 L/h (CV: 54%) |

| Plasma Protein Binding | 89% to 94% (in vitro) |

| Metabolism | Primarily via CYP3A |

| Excretion | ~79% in feces (7.3% as unchanged drug), ~10% in urine (5.6% as unchanged drug) |

Data compiled from publicly available drug bank information.

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters and oral bioavailability of Sunvozertinib in rats and dogs.

Methodology:

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs were used for these studies.

-

Dosing:

-

Oral (PO): A single dose of Sunvozertinib (10 mg/kg) was administered by oral gavage.

-

Intravenous (IV): A single dose of Sunvozertinib (2 mg/kg) was administered via intravenous injection to a separate cohort of animals to determine absolute bioavailability.

-

-

Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Sunvozertinib were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability (F%) was calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Clinical Pharmacokinetic Studies (WU-KONG Trials)

Objective: To assess the safety, tolerability, and pharmacokinetics of Sunvozertinib in patients with advanced NSCLC.

Methodology:

-

Study Design: The WU-KONG1 and WU-KONG2 studies were Phase I, open-label, dose-escalation, and dose-expansion trials.[1]

-

Patient Population: Patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 mutations who had relapsed from prior standard of care.[1]

-

Dosing Regimen: Sunvozertinib was administered orally once daily at doses ranging from 50 mg to 400 mg.[1]

-

Pharmacokinetic Sampling: Plasma and urine samples were collected to characterize the pharmacokinetics of Sunvozertinib following a single oral dose and at steady-state after multiple oral doses.[2]

-

Sample Analysis: Plasma concentrations of Sunvozertinib were determined using a validated LC-MS/MS method following protein precipitation with an internal standard.[1]

-

Data Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis.[1]

Bioanalytical Method: LC-MS/MS

Objective: To accurately quantify Sunvozertinib concentrations in plasma samples.

Protocol Outline:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Perform protein precipitation by adding acetonitrile containing an internal standard to the plasma samples.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

System: A validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

-

Mass Spectrometric Detection:

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Sunvozertinib and its internal standard.

-

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and inhibition by Sunvozertinib.

Experimental Workflows

Caption: Preclinical pharmacokinetic study workflow.

Caption: Clinical pharmacokinetic study workflow.

References

(S)-Sunvozertinib: A Deep Dive into Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sunvozertinib (also known as DZD9008) is a potent, irreversible, and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It has been specifically designed to target non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations, a patient population with historically poor responses to conventional EGFR TKIs.[1][2][4] This technical guide provides a comprehensive overview of the target engagement and binding kinetics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action and Target Engagement

This compound exerts its therapeutic effect by covalently binding to the ATP-binding pocket of mutant EGFR, thereby irreversibly inhibiting its kinase activity.[2][5] This targeted inhibition blocks the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are constitutively activated by EGFR mutations and drive tumor cell proliferation and survival.[5] A key feature of Sunvozertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile with reduced off-target effects, such as skin rash and diarrhea.[2][5]

The engagement of this compound with its target is a two-step process characteristic of irreversible inhibitors:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. The affinity of this initial binding is quantified by the inhibition constant (Kᵢ).

-

Covalent Bond Formation: Following the initial binding, a reactive group on Sunvozertinib forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site. This step is characterized by the rate of inactivation (kᵢₙₐ꜀ₜ).

The overall efficiency of this irreversible inhibition is best described by the ratio kᵢₙₐ꜀ₜ/Kᵢ.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against various EGFR mutations.

Table 1: In Vitro Cellular Potency of this compound

| Cell Line | EGFR Mutation Status | pEGFR IC₅₀ (nmol/L) |

| Ba/F3 Engineered | Exon 20 Insertion (various subtypes) | 6 - 40 |

| Other Cell Lines | Sensitizing and Resistance Mutations (e.g., T790M) | 1.1 - 12 |

| A431 | Wild-Type EGFR (overexpressed) | 52 |

Data extracted from preclinical studies. IC₅₀ values represent the concentration of Sunvozertinib required to inhibit the phosphorylation of EGFR by 50%.

Table 2: Clinical Efficacy of this compound in Patients with EGFR Exon20ins NSCLC (WU-KONG1B Study)

| Efficacy Endpoint | 200 mg Once Daily | 300 mg Once Daily |

| Confirmed Objective Response Rate (ORR) | 45.9% | 45.8% |

| Disease Control Rate (DCR) | 89.4% | 88.8% |

| Median Duration of Response (DoR) | 11.1 months | 9.8 months |

| Median Progression-Free Survival (PFS) | 8.4 months | 6.9 months |

Data from a multinational, phase 2, dose-randomized study in patients with platinum-pretreated advanced NSCLC with EGFR exon 20 insertion mutations.

Experimental Protocols

Cellular Phosphorylation (pEGFR) Assay

This assay is crucial for determining the cellular potency of this compound by measuring its ability to inhibit EGFR autophosphorylation.

Protocol:

-

Cell Culture: Ba/F3 cells engineered to express various EGFR exon20ins mutations, or other relevant cell lines (e.g., A431 for wild-type EGFR), are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 4 hours).

-

EGF Stimulation (for WT EGFR): For cell lines expressing wild-type EGFR, cells are stimulated with recombinant human EGF (e.g., 100 ng/mL) for a short duration (e.g., 10 minutes) before cell lysis to induce EGFR phosphorylation. This step is generally not required for cells with constitutively active EGFR mutants.

-

Cell Lysis: Cells are lysed to extract total protein.

-

pEGFR Quantification: The level of phosphorylated EGFR (specifically at Tyr1068) is measured using a sensitive immunoassay, such as a Meso Scale Discovery (MSD) SECTOR Imager.

-

Data Analysis: The pEGFR signal is normalized to total protein concentration. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This technique provides direct evidence of the covalent adduction of this compound to the EGFR protein.

Protocol:

-

Incubation: Recombinant EGFR kinase domain is incubated with an excess of this compound in an MS-compatible buffer to allow for covalent bond formation. A control sample with the protein alone is prepared in parallel.

-

Purification: The reaction mixture is subjected to a purification step, such as liquid chromatography (LC) or gel electrophoresis, to remove non-covalently bound inhibitor.

-

Mass Spectrometry Analysis: The intact protein-inhibitor adduct and the unbound protein are analyzed by mass spectrometry (e.g., ESI-QTOF).

-

Data Analysis: The mass of the protein in the treated sample is compared to the control. An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.

Time-Dependent Inhibition Assay for kᵢₙₐ꜀ₜ and Kᵢ Determination

This assay is used to determine the kinetic parameters of irreversible inhibition.

Protocol:

-

Enzyme and Inhibitor Pre-incubation: The EGFR kinase and varying concentrations of this compound are pre-incubated for different periods.

-

Enzymatic Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a substrate peptide.

-

Reaction Quenching and Detection: The reaction is stopped after a fixed time, and the amount of phosphorylated substrate is quantified.

-

Data Analysis: The apparent IC₅₀ value is determined for each pre-incubation time. The data are then fitted to a specific equation to calculate the kᵢₙₐ꜀ₜ and Kᵢ values.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cellular pEGFR Assay

Caption: Workflow for determining the cellular potency of this compound.

Logical Relationship: Irreversible Inhibition Kinetics

Caption: Two-step model of irreversible enzyme inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for (S)-Sunvozertinib In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Sunvozertinib (also known as DZD9008) is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with exon 20 insertion (exon20ins) mutations, a common driver in non-small cell lung cancer (NSCLC).[1][2] Sunvozertinib has also demonstrated activity against other EGFR mutations, including sensitizing and T790M resistance mutations, while showing weaker activity against wild-type EGFR.[1] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

Sunvozertinib selectively binds to the ATP-binding pocket of mutant EGFR, inhibiting its kinase activity.[1] This action blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] By inhibiting these pathways, Sunvozertinib can induce cell cycle arrest and apoptosis in cancer cells harboring EGFR exon20ins mutations.

Data Presentation

Table 1: In Vitro Activity of Sunvozertinib in Ba/F3 Cells Expressing EGFR Exon 20 Insertion Mutations

| Ba/F3 Cell Line Expressing | pEGFR IC50 (nmol/L) | Cell Proliferation GI50 (nmol/L) |

| EGFR exon20ins D770_N771insSVD | 6 | 6 |

| EGFR exon20ins V769_D770insASV | 40 | 88 |

| EGFR wild-type | 52 | 113 |

Data extracted from "Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations". IC50 and GI50 values represent the concentration of Sunvozertinib required to inhibit 50% of pEGFR and cell proliferation, respectively.[1]

Experimental Protocols

Cell Culture

Recommended Cell Lines:

-

Ba/F3 cells: An interleukin-3 (IL-3) dependent murine pro-B cell line that can be engineered to express various human EGFR exon20ins mutations. These cells become IL-3 independent upon successful expression of the oncogenic EGFR mutants, providing a clean system to test inhibitor specificity.

-

A431 cells: A human epidermoid carcinoma cell line that overexpresses wild-type EGFR. This cell line can be used as a control to assess the selectivity of Sunvozertinib.[1]

Culture Conditions:

-

Maintain Ba/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics. For parental Ba/F3 cells, include 10 ng/mL of murine IL-3. For engineered Ba/F3 cells expressing EGFR mutants, IL-3 is not required.

-

Culture A431 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Incubate all cells at 37°C in a humidified atmosphere with 5% CO2.

EGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of Sunvozertinib to inhibit the autophosphorylation of EGFR in target cells.

Materials:

-

Ba/F3 cells expressing EGFR exon20ins or A431 cells.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-ERK (Thr202/Tyr204), anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound for 4 hours.[1] For A431 cells, stimulate with 100 ng/mL of human EGF for 10 minutes before lysis to induce EGFR phosphorylation.[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-